molecular formula C11H20N2O3 B13625001 Tert-butyl3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate

Tert-butyl3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B13625001
M. Wt: 228.29 g/mol
InChI Key: BXCPWICBSPZLFE-UHFFFAOYSA-N
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Description

Tert-butyl3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminocyclopropyl group, and a hydroxyazetidine moiety. Its molecular formula is C12H22N2O2, and it has a molecular weight of 262.78 g/mol .

Preparation Methods

The synthesis of Tert-butyl3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Tert-butyl3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Tert-butyl3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Tert-butyl3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-9(2,3)16-8(14)13-6-11(15,7-13)10(12)4-5-10/h15H,4-7,12H2,1-3H3

InChI Key

BXCPWICBSPZLFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2(CC2)N)O

Origin of Product

United States

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